![molecular formula C12H12O2S B14286864 2-[(Thiophen-2-yl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene CAS No. 124442-15-5](/img/structure/B14286864.png)
2-[(Thiophen-2-yl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Thiophen-2-yl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene is an organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a thiophene ring, which is a sulfur-containing five-membered aromatic ring, adds to the compound’s chemical diversity and potential reactivity .
准备方法
The synthesis of 2-[(Thiophen-2-yl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene typically involves the reaction of thiophene derivatives with appropriate spiro compounds. One common method involves the condensation of thiophene-2-carbaldehyde with 1,6-dioxaspiro[4.4]non-3-ene under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the desired product .
化学反应分析
2-[(Thiophen-2-yl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol derivatives.
科学研究应用
2-[(Thiophen-2-yl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spiro-based compounds with potential pharmaceutical applications.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.
作用机制
The mechanism of action of 2-[(Thiophen-2-yl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene involves its interaction with molecular targets such as enzymes and receptors. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the spiro structure provides a rigid framework that can enhance binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
2-[(Thiophen-2-yl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene can be compared with other spiro compounds and thiophene derivatives:
Spiro[4.4]nonane: Lacks the thiophene ring, making it less reactive in certain chemical reactions.
Thiophene-2-carbaldehyde: Contains the thiophene ring but lacks the spiro structure, resulting in different chemical and biological properties.
2-(2-Thienylmethylene)-1,6-dioxaspiro[4.4]non-3-ene: A closely related compound with similar reactivity but may differ in specific applications due to subtle structural differences
属性
CAS 编号 |
124442-15-5 |
|---|---|
分子式 |
C12H12O2S |
分子量 |
220.29 g/mol |
IUPAC 名称 |
2-(thiophen-2-ylmethylidene)-1,6-dioxaspiro[4.4]non-3-ene |
InChI |
InChI=1S/C12H12O2S/c1-3-11(15-8-1)9-10-4-6-12(14-10)5-2-7-13-12/h1,3-4,6,8-9H,2,5,7H2 |
InChI 键 |
LLZQYUSTIRVCPF-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(C=CC(=CC3=CC=CS3)O2)OC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


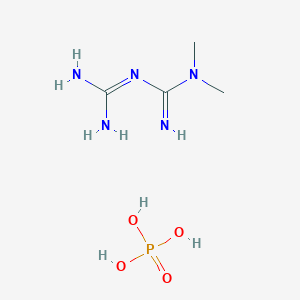
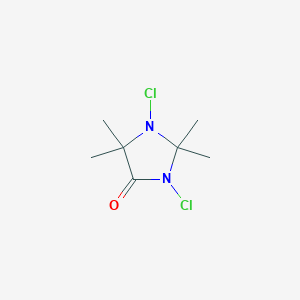
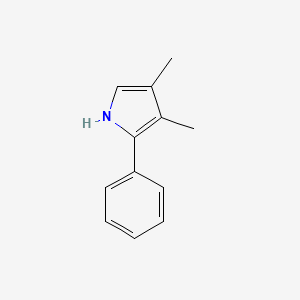
![2-{4-[(Cyclohexylmethyl)amino]-2-ethoxybenzoyl}benzoic acid](/img/structure/B14286810.png)
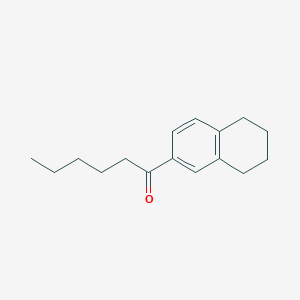
![Phosphine, [bis(trimethylsilyl)methylene]-](/img/structure/B14286829.png)
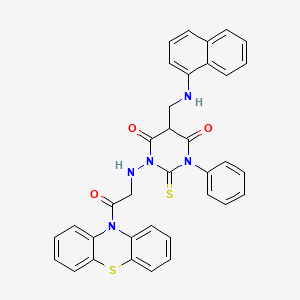
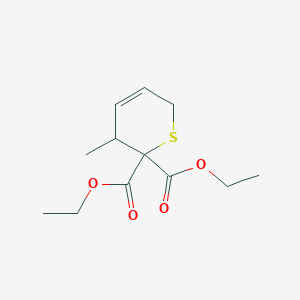

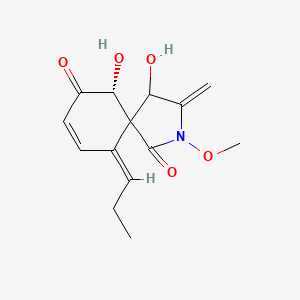
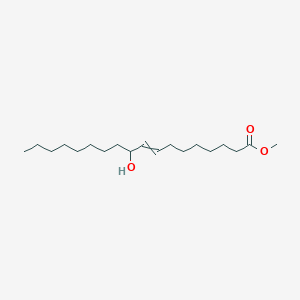
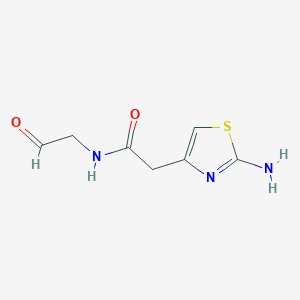
![3'-Benzylspiro[indene-2,2'-oxirane]-1,3-dione](/img/structure/B14286869.png)

